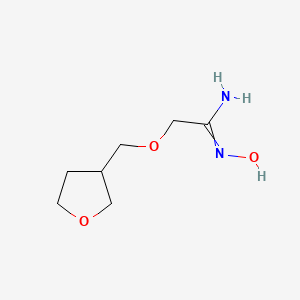

N'-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide

Description

N'-Hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide (CAS No. 1251410-28-2) is an amidoxime derivative characterized by a central ethanimidamide backbone substituted with an oxolan-3-ylmethoxy group. Its molecular formula is C₇H₁₄N₂O₃, and it has a molecular weight of 174.20 g/mol . The oxolane (tetrahydrofuran) ring in the substituent introduces a cyclic ether moiety, which may enhance solubility and stability compared to purely aliphatic or aromatic analogs.

Properties

Molecular Formula |

C7H14N2O3 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

N'-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide |

InChI |

InChI=1S/C7H14N2O3/c8-7(9-10)5-12-4-6-1-2-11-3-6/h6,10H,1-5H2,(H2,8,9) |

InChI Key |

RKDPGWMFHXSTGU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1COCC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of oxolan-3-ylmethanol with an ethanimidamide derivative in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of N’-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The imidamide moiety can be reduced to form amines.

Substitution: The oxolan ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and substituted oxolan derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

N’-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and imidamide moiety play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Amidoximes are a versatile class of compounds with applications in medicinal chemistry and materials science. Below is a detailed comparison of N'-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide with structurally related amidoximes, focusing on substituents, synthesis yields, and biological activities.

Key Observations:

Structural Variations :

- The oxolan-3-ylmethoxy substituent in the target compound introduces a cyclic ether, which may improve solubility compared to aromatic analogs like the 4-chlorophenyl or 4-methoxyphenyl derivatives .

- Electron-withdrawing groups (e.g., chloro in compound 18 ) are associated with lower synthesis yields (58%) compared to electron-donating groups (e.g., methoxy in compound 13 , 88% yield).

Biological Activity: N’-Hydroxy-2-(4-methoxyphenyl)ethanimidamide demonstrated cytotoxicity against E. Antiplasmodial activity is hypothesized for chlorophenyl-substituted amidoximes due to their structural resemblance to known antimalarial agents .

Synthetic Methods: Most analogs are synthesized via hydroxylamine hydrochloride reactions with carbonyl precursors in methanol/water mixtures, followed by crystallization .

Physicochemical Properties :

Biological Activity

N'-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Information

- IUPAC Name : this compound

- CAS Number : Not available

- Molecular Formula : C₉H₁₉N₃O₃

- Molecular Weight : Not specified in the sources.

Structural Representation

The compound features a hydroxylamine functional group attached to an ethanimidamide moiety, with an oxolane ring contributing to its structural complexity.

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, possibly through interference with microbial cell wall synthesis or function.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.

- Cytotoxic Effects : Some studies have reported cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the efficacy of this compound against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

-

Cytotoxicity Assays :

- In vitro assays were conducted on several cancer cell lines (e.g., HeLa, MCF-7). The compound demonstrated IC50 values indicating effective cytotoxicity, warranting further investigation into its mechanisms and potential clinical applications.

-

Enzyme Activity :

- Research on enzyme inhibition revealed that the compound could inhibit certain proteolytic enzymes, which are crucial in various physiological processes. This inhibition might contribute to its antimicrobial and anticancer effects.

Comparative Biological Activity Table

Toxicity and Safety Profile

The toxicity profile of this compound remains largely uncharacterized. However, preliminary assessments indicate low acute toxicity in animal models. Further studies are necessary to establish a comprehensive safety profile and identify any potential adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.